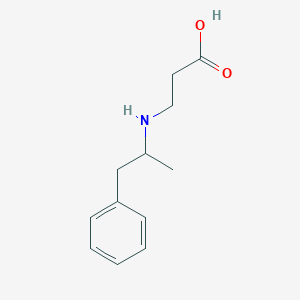

N-carboxyethyl-amphetamine

Description

Structure

3D Structure

Properties

CAS No. |

128013-73-0 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-(1-phenylpropan-2-ylamino)propanoic acid |

InChI |

InChI=1S/C12H17NO2/c1-10(13-8-7-12(14)15)9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3,(H,14,15) |

InChI Key |

SPZSYNHDKYXHDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Carboxyethyl Amphetamine

Precursor Compounds and Starting Materials

The synthesis of N-carboxyethyl-amphetamine relies on readily accessible precursor compounds. The primary starting materials for the most direct synthetic route are phenylacetone (B166967) and β-alanine. prepchem.com Phenylacetone, also known as 1-phenyl-2-propanone (P-2-P), serves as the ketone precursor that ultimately forms the core structure of the amphetamine molecule. prepchem.com β-Alanine is the source of the N-carboxyethyl group that is added to the nitrogen atom of the amphetamine structure.

Additional reagents are required to facilitate the chemical transformation. These include a suitable solvent, such as anhydrous methanol (B129727), and a reducing agent. prepchem.com Sodium cyanoborohydride is a commonly used reducing agent for this type of reaction due to its mild and selective nature. prepchem.com

The following table summarizes the key precursors and reagents:

| Compound/Reagent | Role in Synthesis |

| Phenylacetone | Ketone precursor for the amphetamine backbone |

| β-Alanine | Source of the N-carboxyethyl group |

| Sodium Cyanoborohydride | Reducing agent for the reductive amination process |

| Anhydrous Methanol | Solvent for the reaction |

| Hydrochloric Acid | Used for pH adjustment during the purification process |

| Sodium Bicarbonate | Used for extraction and pH adjustment during purification |

| Ethyl Acetate (B1210297) | Solvent for extraction and trituration |

Chemical Reaction Pathways and Mechanistic Considerations

The formation of this compound from phenylacetone and β-alanine proceeds through a reductive amination reaction. This class of reaction is a cornerstone of amine synthesis in organic chemistry.

Reductive amination is a method for preparing amines from carbonyl compounds (aldehydes or ketones) and ammonia (B1221849) or an amine. unodc.org The reaction proceeds in two main stages: the formation of an imine or enamine intermediate, followed by its reduction to an amine.

In the synthesis of this compound, phenylacetone reacts with β-alanine to form an imine intermediate. prepchem.com This intermediate is then reduced in situ by sodium cyanoborohydride to yield the final this compound product. prepchem.com The reaction is typically carried out by stirring the reactants under an inert atmosphere, such as nitrogen, for an extended period to ensure the reaction goes to completion. prepchem.com

Phenylacetone + β-Alanine → [Imine Intermediate] --(Sodium Cyanoborohydride)--> this compound

The synthesis of this compound is a specific example of N-alkylation, where a carboxyethyl group is added to the nitrogen atom of the amphetamine core. N-alkylation is a common strategy for modifying the structure of amphetamine and its derivatives. wikipedia.org Other N-alkylated derivatives of amphetamine have been synthesized for various research purposes. erowid.org

General N-alkylation strategies for amphetamines can involve direct alkylation with an alkyl halide or reductive amination with an aldehyde or ketone. The choice of method depends on the specific alkyl group to be introduced and the desired reaction efficiency. For instance, the synthesis of methamphetamine involves the N-alkylation of amphetamine with a methyl group, which can be achieved through reductive amination using formaldehyde.

Optimization Protocols for Reaction Yield and Chemical Purity

Optimizing the yield and purity of this compound requires careful control of reaction conditions and a thorough purification process.

For the reductive amination synthesis of this compound, the reaction is typically stirred for approximately 18 hours under a nitrogen atmosphere. prepchem.com The use of anhydrous methanol as a solvent is important to prevent side reactions involving water. prepchem.com

Following the reaction, a multi-step purification protocol is employed to isolate the desired product from unreacted starting materials and byproducts. This process includes:

Filtration: The reaction mixture is first filtered to remove any solid residues. prepchem.com

Solvent Removal: The solvent is removed from the filtrate, often under reduced pressure (in vacuo), to concentrate the crude product. prepchem.com

Chromatography: The crude material is then purified using preparative thin-layer chromatography (TLC) on a C18 reverse-phase plate. A specific solvent system, such as a mixture of water, methanol, and acetic acid, is used to elute the components. prepchem.com

Extraction: The purified material is dissolved in a solvent like ethyl acetate and extracted with an aqueous solution of sodium bicarbonate. This step helps to separate the acidic product from any neutral or basic impurities. prepchem.com

pH Adjustment and Final Isolation: The pH of the combined aqueous extracts is adjusted to 4 with hydrochloric acid, and the solvent is removed in vacuo. The resulting solid is then triturated with ethyl acetate to remove any remaining soluble impurities, and the final product is obtained after filtration and removal of the solvent from the filtrate. prepchem.com

The following table outlines the key parameters for the synthesis and purification:

| Parameter | Condition/Method |

| Reaction Time | 18 hours |

| Atmosphere | Nitrogen |

| Primary Purification | Preparative Thin-Layer Chromatography (C18 reverse-phase) |

| Eluent System | Water/Methanol/Acetic Acid (40/60/0.4) |

| Secondary Purification | Liquid-liquid extraction with ethyl acetate and sodium bicarbonate |

| Final Isolation | pH adjustment, solvent removal, and trituration |

Stereoselective Synthesis and Enantiomeric Resolution Considerations

This compound possesses a chiral center at the alpha-carbon of the propyl side chain, meaning it can exist as two enantiomers (R and S forms). The biological activity of amphetamine derivatives can differ significantly between enantiomers. dea.gov Therefore, the stereochemical outcome of the synthesis is a critical consideration.

The reductive amination of phenylacetone, as described for this compound, is not stereoselective and will produce a racemic mixture of both enantiomers. To obtain a specific enantiomer of this compound, one would need to start with an enantiomerically pure precursor.

There are two main strategies to achieve this:

Stereoselective Synthesis of the Amphetamine Precursor: This involves synthesizing a single enantiomer of amphetamine or a closely related precursor. Various methods for the stereoselective synthesis of amphetamines have been developed. For example, one approach involves the regioselective addition of an aryl lithium compound to a chiral propylene (B89431) oxide derivative. erowid.orgresearchgate.net Another method utilizes a chiral auxiliary, such as homochiral α-methylbenzylamine, to direct the stereochemistry of the reaction. erowid.org

Enantiomeric Resolution of Racemic Amphetamine: This involves separating the two enantiomers from a racemic mixture of amphetamine. This can be achieved by reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts. researchgate.net These diastereomeric salts have different physical properties and can be separated by methods like fractional crystallization. Once separated, the pure enantiomer of the amphetamine can be recovered and used in the subsequent synthesis of this compound. Various chiral stationary phases in high-performance liquid chromatography (HPLC) can also be used for the analytical and preparative separation of amphetamine enantiomers. dea.govresearchgate.netnih.gov

By employing one of these strategies to obtain an enantiomerically pure amphetamine precursor, a stereochemically defined this compound can be synthesized.

Molecular and Cellular Pharmacological Characterization of N Carboxyethyl Amphetamine

Ligand-Receptor Binding Affinities and Selectivity Profiles

No data is available on the binding affinities (e.g., Ki values) of N-carboxyethyl-amphetamine at monoamine transporters or any G-protein coupled receptors.

Monoamine Transporters (Dopamine Transporter, Norepinephrine (B1679862) Transporter, Serotonin (B10506) Transporter)

Information unavailable.

G-Protein Coupled Receptor Interactions (e.g., Serotonin 5-HT2 Receptor Subtypes)

Information unavailable.

Interactions with Other Neurotransmitter Systems

Information unavailable.

Mechanisms Governing Neurotransmitter Dynamics

No data is available on the mechanisms by which this compound may modulate neurotransmitter dynamics.

Modulation of Neurotransmitter Release (e.g., Reverse Transport)

Information unavailable.

Reuptake Inhibition Potency and Specificity

Information unavailable.

Vesicular Monoamine Transporter (VMAT2) Interaction

No information is available regarding the interaction of this compound with VMAT2.

Enzymatic Interactions (e.g., Monoamine Oxidase Activity)

No information is available regarding the effect of this compound on monoamine oxidase activity.

A table of mentioned compounds is not applicable as no specific compounds were discussed in relation to this compound's pharmacology.

Metabolic Pathways and Biotransformation of N Carboxyethyl Amphetamine

Phase I Oxidative Metabolism

Phase I metabolism of N-carboxyethyl-amphetamine is expected to involve several oxidative reactions aimed at increasing the polarity of the molecule, thereby facilitating its excretion. These reactions include N-dealkylation, aromatic hydroxylation, aliphatic hydroxylation, and oxidative deamination.

N-Dealkylation Mechanisms

N-dealkylation is a prominent metabolic pathway for N-substituted amphetamine derivatives. This process involves the enzymatic removal of the N-carboxyethyl group from the nitrogen atom. The mechanism is initiated by the hydroxylation of the carbon atom alpha to the nitrogen in the carboxyethyl substituent, a reaction catalyzed by CYP450 enzymes. nih.govencyclopedia.pubsemanticscholar.org This hydroxylation results in the formation of an unstable carbinolamine intermediate. This intermediate then undergoes spontaneous cleavage of the C-N bond, yielding amphetamine and 3-oxopropanoic acid.

Table 1: N-Dealkylation of this compound

| Step | Reaction | Enzyme | Resulting Metabolites |

|---|---|---|---|

| 1 | α-Carbon Hydroxylation | Cytochrome P450 | Unstable carbinolamine intermediate |

Aromatic Hydroxylation

Aromatic hydroxylation is a major metabolic route for amphetamine and its analogs, leading to the formation of phenolic metabolites. nih.govoup.comnih.govresearchgate.net This reaction is predominantly catalyzed by CYP2D6 and typically occurs at the para-position (4-position) of the phenyl ring, resulting in the formation of 4-hydroxy-N-carboxyethyl-amphetamine. clinpgx.orgcambridge.org This hydroxylation significantly increases the water solubility of the compound and provides a site for subsequent Phase II conjugation reactions.

Aliphatic Hydroxylation

Aliphatic hydroxylation can occur at the β-carbon of the propyl side chain of the amphetamine backbone. This reaction leads to the formation of a hydroxylated metabolite, 1-phenyl-2-(N-carboxyethylamino)propan-1-ol. N-hydroxylation of aliphatic amines is also a known metabolic process, which could potentially lead to the formation of N-hydroxy-N-carboxyethyl-amphetamine. nih.gov

Oxidative Deamination and Carboxylation Pathways

Oxidative deamination is a key pathway in the metabolism of amphetamine, a potential metabolite of this compound following N-dealkylation. nih.govnih.gov This process, primarily mediated by monoamine oxidase (MAO), involves the removal of the amino group, leading to the formation of phenylacetone (B166967). Phenylacetone can then undergo further oxidation to benzoic acid, which can be subsequently conjugated with glycine to form hippuric acid. drugbank.com These steps represent a significant pathway for the formation of carboxy-metabolites.

Phase II Conjugative Metabolism (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate their elimination from the body. youtube.comnih.govdrughunter.com For the metabolites of this compound, the primary conjugation reactions are expected to be glucuronidation and sulfation.

The phenolic metabolite, 4-hydroxy-N-carboxyethyl-amphetamine, formed during aromatic hydroxylation, is a prime substrate for these reactions.

Glucuronidation: This involves the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net

Sulfation: This process involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, catalyzed by sulfotransferases (SULTs). researchgate.netuomus.edu.iq

These conjugation reactions result in the formation of highly water-soluble glucuronide and sulfate conjugates, which are readily excreted in the urine.

Identification and Role of Cytochrome P450 (CYP) Isoenzymes

The cytochrome P450 superfamily of enzymes is central to the Phase I metabolism of a vast array of xenobiotics, including amphetamine and its derivatives. nih.gov

CYP2D6 is the principal isoenzyme responsible for the metabolism of amphetamines. xcode.lifenih.govmdpi.com It exhibits significant genetic polymorphism, which leads to wide inter-individual variations in metabolic capacity. clinpgx.orgxcode.life Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype. xcode.life This genetic variability can significantly impact the pharmacokinetics and metabolic profile of this compound.

Other CYP isoenzymes, such as CYP1A2 and CYP3A4, may play a minor role in the metabolism of amphetamines, but their contribution is generally considered to be less significant than that of CYP2D6. clinpgx.org The involvement of these isoenzymes in the metabolism of this compound would likely be secondary to the primary pathways mediated by CYP2D6.

Table 2: Key CYP Isoenzymes in Amphetamine Analogue Metabolism

| CYP Isoenzyme | Primary Metabolic Reactions | Significance |

|---|---|---|

| CYP2D6 | Aromatic hydroxylation, N-dealkylation | Major enzyme, subject to genetic polymorphism |

| CYP1A2 | Minor contribution to N-dealkylation | Secondary role |

| CYP3A4 | Minor contribution to N-dealkylation | Secondary role |

Contribution of Flavin-Containing Monooxygenase (FMO) Enzymes

There is no scientific literature available that describes the involvement of Flavin-Containing Monooxygenase (FMO) enzymes in the metabolism of this compound, as this compound is not a recognized metabolite of amphetamine.

Structural Elucidation and Quantification of Key Metabolites

As this compound has not been identified as a metabolite of amphetamine, there are no research findings on its structural elucidation or quantification from biological samples.

Structure Activity Relationship Sar Analyses of N Carboxyethyl Amphetamine

Influence of N-Substitution on Ligand-Receptor Interactions

The nitrogen atom of the amphetamine molecule is a critical site for modification, with substitutions at this position profoundly affecting the compound's affinity and selectivity for various monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).

Generally, increasing the steric bulk of the N-alkyl substituent in amphetamine derivatives tends to decrease their stimulant activity. However, the nature of the substituent is also crucial. For instance, N-methylation of amphetamine to form methamphetamine results in enhanced central nervous system stimulant effects. This is attributed to increased lipid solubility, facilitating passage across the blood-brain barrier, and a modified interaction with monoamine transporters.

The introduction of a carboxyethyl group at the nitrogen atom, forming N-carboxyethyl-amphetamine, introduces a polar, acidic moiety. This substitution is expected to significantly alter the physicochemical properties of the parent molecule. The presence of the carboxylic acid group will increase the polarity of the compound, which may, in turn, reduce its ability to cross the blood-brain barrier compared to amphetamine or methamphetamine.

At the receptor level, the N-carboxyethyl group can influence ligand-receptor interactions through several mechanisms:

Steric Hindrance: The bulky carboxyethyl group may sterically hinder the optimal binding of the amphetamine core to its target sites on monoamine transporters.

Electronic Effects: The electron-withdrawing nature of the carboxylic acid could modulate the electron density of the nitrogen atom, potentially affecting its interaction with key residues in the binding pocket of the transporters.

Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor and acceptor, potentially forming new interactions with the receptor that are not present with amphetamine or N-alkylated derivatives.

Impact of the Carboxyethyl Moiety on Pharmacological Potency and Efficacy

The pharmacological profile of amphetamine and its analogs is primarily determined by their ability to act as substrates for monoamine transporters, leading to the reverse transport (efflux) of neurotransmitters such as dopamine, norepinephrine, and serotonin. The potency and efficacy of these compounds are highly dependent on their molecular structure.

The addition of a carboxyethyl moiety to the amphetamine scaffold introduces a significant change in the molecule's properties, which is expected to have a considerable impact on its pharmacological activity. The key considerations are:

Lipophilicity and Bioavailability: The carboxylic acid group is highly polar, which will decrease the lipophilicity of this compound compared to amphetamine. This is likely to reduce its ability to penetrate the central nervous system, potentially leading to lower central potency.

Ionization State: The carboxylic acid group has a pKa value that will determine its ionization state at physiological pH. In the bloodstream and extracellular fluid (pH ~7.4), the carboxylic acid will be predominantly deprotonated, existing as a carboxylate anion. This negative charge will further hinder its passage across the blood-brain barrier and may also influence its interaction with transporters.

Transporter Interactions: The presence of a charged group on the N-substituent can drastically alter the interaction with monoamine transporters. While some studies have shown that N-alkylation can be tolerated, the introduction of a larger, polar, and charged group like carboxyethyl may disrupt the key interactions required for substrate recognition and translocation by the transporters. It is conceivable that this compound may act more as an inhibitor of monoamine uptake rather than a potent releaser, or it may exhibit significantly reduced potency for both actions.

The following table summarizes the expected impact of the N-carboxyethyl moiety on key pharmacological parameters compared to amphetamine:

| Pharmacological Parameter | Expected Impact of N-Carboxyethyl Moiety | Rationale |

| Lipophilicity | Decrease | Introduction of a polar carboxylic acid group. |

| Blood-Brain Barrier Permeability | Decrease | Increased polarity and potential for ionization. |

| Potency at DAT/NET/SERT | Likely Decrease | Steric hindrance and altered electronic properties may disrupt optimal binding and transport. |

| Efficacy as a Releaser | Likely Decrease | The polar and potentially charged group may interfere with the conformational changes in the transporter required for reverse transport. |

Stereochemical Determinants of Biological Activity

Amphetamine possesses a chiral center at the alpha-carbon, leading to the existence of two stereoisomers: (S)-(+)-amphetamine (dextroamphetamine) and (R)-(-)-amphetamine (levoamphetamine). It is well-established that the pharmacological activity of amphetamine is stereoselective, with the (S)-enantiomer being significantly more potent as a central nervous system stimulant than the (R)-enantiomer. europa.eu This stereoselectivity is a consequence of the three-dimensional arrangement of the phenyl ring, the amino group, and the alpha-methyl group, which allows for a more favorable interaction of the (S)-enantiomer with its biological targets.

For this compound, the stereochemistry at the alpha-carbon is expected to remain a critical determinant of its biological activity. The synthesis of this compound can be achieved through the reductive amination of phenylacetone (B166967) with beta-alanine (B559535). prepchem.com This synthesis, if performed with racemic phenylacetone, will result in a racemic mixture of (R)- and (S)-N-carboxyethyl-amphetamine.

The differential activity of the stereoisomers of amphetamine is often attributed to the specific interactions within the binding pockets of the monoamine transporters. The (S)-enantiomer typically exhibits a higher affinity for both DAT and NET compared to the (R)-enantiomer. Therefore, it is highly probable that (S)-N-carboxyethyl-amphetamine would be more potent than (R)-N-carboxyethyl-amphetamine, assuming the compound retains activity at these transporters.

The introduction of the N-carboxyethyl group does not create a new chiral center, so there will only be two stereoisomers corresponding to the R and S configurations at the alpha-carbon. The precise influence of the N-substituent on the stereoselectivity ratio (the ratio of the potency of the S-enantiomer to the R-enantiomer) is difficult to predict without experimental data. However, it is a fundamental principle in the SAR of amphetamines that the spatial orientation of the substituents is crucial for biological activity.

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery and toxicology for predicting the activity of novel compounds and for understanding the molecular features that are important for a specific biological effect.

For phenethylamines, including amphetamine derivatives, QSAR studies have been employed to model various activities, such as their interaction with monoamine transporters and their psychotomimetic effects. nih.govnewjournal.orgacs.org These models typically use a range of molecular descriptors that quantify different aspects of the chemical structure, including:

Electronic Descriptors: Such as partial atomic charges and dipole moments, which describe the electronic distribution within the molecule.

Steric Descriptors: Such as molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which quantifies the lipophilicity of the compound.

Topological Descriptors: Which describe the connectivity of atoms within the molecule.

A QSAR model for this compound and related compounds could be developed to predict their affinity for DAT, NET, and SERT. Such a model would likely highlight the importance of descriptors related to polarity and hydrogen bonding capacity, given the presence of the carboxyethyl group. For example, a QSAR study on phenethylamines acting as adrenergic alpha-1 receptor agonists identified descriptors related to molecular shape and electronic properties as being crucial for predicting their logP values. nih.gov

Computational docking studies could also provide insights into the binding mode of this compound at the monoamine transporters. By building a homology model of the transporters and docking the (R)- and (S)-enantiomers of this compound into the binding site, it would be possible to visualize the potential interactions and rationalize any observed differences in activity. These studies could help to explain how the carboxyethyl group influences the orientation of the molecule within the binding pocket and whether it forms favorable or unfavorable interactions with specific amino acid residues.

The development of robust QSAR and computational models for N-substituted amphetamines would be a valuable asset for predicting the pharmacological profiles of new derivatives and for designing compounds with specific activities.

Advanced Analytical Chemistry Methodologies for N Carboxyethyl Amphetamine

Sample Preparation Techniques for Complex Biological Matrices

The accurate quantification of N-carboxyethyl-amphetamine in complex biological matrices such as blood, urine, and plasma necessitates robust sample preparation to remove interfering endogenous substances. The primary techniques employed for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), which isolate the analyte of interest, enhancing the sensitivity and selectivity of subsequent chromatographic analysis.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for the purification and concentration of analytes from biological samples. nih.gov This method relies on the partitioning of compounds between a solid stationary phase and a liquid mobile phase. For amphetamine-related compounds, mixed-mode SPE cartridges, particularly those combining cation exchange and reversed-phase functionalities, are often favored. nih.govunitedchem.com

A typical SPE protocol for a related compound like amphetamine in urine might involve conditioning a C8-strong cation exchanger (SCX) mixed-mode cartridge with methanol (B129727) and a buffer. The urine sample, adjusted to a specific pH (e.g., pH 6), is then loaded onto the cartridge. nih.gov Washing steps with an acidic solution and an organic solvent remove interfering substances. Finally, the analyte is eluted with a mixture of organic solvents containing a small amount of a basic modifier, such as ammonium hydroxide, to neutralize the charge on the analyte and facilitate its release from the sorbent. nih.govunitedchem.com

Table 1: Illustrative Solid-Phase Extraction Parameters for Amphetamine-Related Compounds

| Parameter | Description |

|---|---|

| SPE Cartridge | Mixed-mode (e.g., C8-SCX) |

| Conditioning | Methanol followed by a pH 6 buffer unitedchem.com |

| Sample Loading | Urine sample adjusted to pH 6 nih.gov |

| Wash Solvents | 0.1 M HCl, Methanol unitedchem.com |

| Elution Solvent | Dichloromethane-isopropanol-ammonium hydroxide (e.g., 78:20:2 v/v/v) nih.gov |

| Analyte Recovery | Typically >85% for related amphetamines nih.gov |

This table is generated based on typical parameters for related compounds and illustrates a likely approach for this compound.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic and cost-effective method for sample preparation based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous sample and an organic solvent. benthamopen.comresearchgate.net For the extraction of amphetamine and its metabolites, the pH of the aqueous sample is adjusted to a basic level (typically pH > 9) to ensure the analyte is in its non-ionized, more lipophilic form, thereby facilitating its transfer into the organic phase. benthamopen.comresearchgate.net

A variety of organic solvents can be used for LLE, including chloroform, ethyl acetate (B1210297), and 1-chlorobutane, or mixtures thereof. benthamopen.comresearchgate.net The choice of solvent is crucial and is determined by its polarity and ability to efficiently extract the target analyte while minimizing the co-extraction of interfering substances. After mixing the sample with the extraction solvent and allowing the phases to separate, the organic layer containing the analyte is collected. A back-extraction step, where the analyte is transferred back into an acidic aqueous solution, can be included for further purification. benthamopen.com The final organic extract is typically evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for chromatographic analysis. benthamopen.com

Table 2: Common Liquid-Liquid Extraction Solvents and Conditions for Amphetamine-Related Compounds

| Extraction Solvent | Key Characteristics |

|---|---|

| Ethyl Acetate | Good recovery for many amphetamines. benthamopen.com |

| Chloroform | Effective but denser than water. benthamopen.com |

| 1-Chlorobutane | Another effective solvent option. benthamopen.com |

| Solvent Mixtures | e.g., Chloroform:Isopropanol can enhance extraction efficiency. forensicresources.org |

| pH Adjustment | Typically adjusted to >9 with NaOH or NH4OH. benthamopen.comforensicresources.org |

This table is generated based on typical parameters for related compounds and illustrates a likely approach for this compound.

Chromatographic Separation Methods

Following sample preparation, chromatographic techniques are employed to separate this compound from any remaining matrix components and other compounds. Gas chromatography and liquid chromatography are the most common methods used for this purpose.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of amphetamine-related compounds. jfda-online.com Due to the polar nature and low volatility of many amphetamine metabolites, a derivatization step is often necessary to improve their chromatographic properties. gcms.czresearchgate.net Derivatization converts the analyte into a more volatile and thermally stable derivative, leading to better peak shape and sensitivity. gcms.cz Common derivatizing agents include heptafluorobutyric anhydride (HFBA) and pentafluorobenzoyl chloride (PFBCl). jfda-online.comresearchgate.net

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile gas phase. gcms.cz Fused silica capillary columns with a slightly polar stationary phase are commonly used for the analysis of derivatized amphetamines. sigmaaldrich.com

Table 3: Typical Gas Chromatography Parameters for Amphetamine Metabolite Analysis

| Parameter | Description |

|---|---|

| Derivatization Agent | Heptafluorobutyric anhydride (HFBA) or Pentafluorobenzoyl chloride (PFBCl) jfda-online.comresearchgate.net |

| Column Type | Fused silica capillary column (e.g., slightly polar phase) sigmaaldrich.com |

| Injection Mode | Splitless sigmaaldrich.com |

| Detector | Mass Spectrometer (MS) jfda-online.com |

This table is generated based on typical parameters for related compounds and illustrates a likely approach for this compound.

Liquid Chromatography (LC)

Liquid Chromatography (LC), especially when coupled with tandem mass spectrometry (LC-MS/MS), has become the method of choice for the analysis of many drugs and their metabolites due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. nih.govnih.gov

For the analysis of this compound and related compounds, reversed-phase LC is commonly employed. nih.govrestek.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium formate to improve peak shape and ionization efficiency in the mass spectrometer. nih.govrestek.comnih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often used to effectively separate compounds with a range of polarities. nih.gov

Table 4: Representative Liquid Chromatography Parameters for Amphetamine Metabolite Analysis

| Parameter | Description |

|---|---|

| Column Type | Reversed-phase (e.g., C18) nih.govrestek.com |

| Mobile Phase | Acetonitrile/Methanol and water with formic acid or ammonium formate. nih.govnih.gov |

| Elution Mode | Gradient nih.gov |

| Detector | Tandem Mass Spectrometer (MS/MS) nih.govnih.gov |

This table is generated based on typical parameters for related compounds and illustrates a likely approach for this compound.

Chiral Chromatography for Enantiomeric Separation

Since this compound possesses a chiral center, distinguishing between its enantiomers can be of significant interest. Chiral chromatography is the primary technique used for this purpose. This can be achieved in two main ways: by using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govnih.gov

Chiral stationary phases, such as those based on cyclodextrins or macrocyclic antibiotics, can directly separate enantiomers. nih.govsciex.comagilent.com The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. sciex.com

Alternatively, pre-column derivatization with a chiral reagent, such as N-trifluoroacetyl-L-prolyl chloride (L-TPC), converts the enantiomers into diastereomers. nih.govnih.gov These diastereomers have different physical properties and can be separated on a conventional achiral column, such as a C18 column in LC or a standard capillary column in GC. restek.comnih.gov This indirect approach is often favored as it can be more cost-effective and is compatible with standard chromatographic systems. restek.com

Table 5: Approaches for Chiral Separation of Amphetamine-Related Compounds

| Method | Principle |

|---|---|

| Direct (Chiral Stationary Phase) | Uses a column with a chiral selector (e.g., cyclodextrin-based) to directly separate enantiomers. nih.govagilent.com |

| Indirect (Chiral Derivatization) | Enantiomers are reacted with a chiral derivatizing agent (e.g., L-TPC) to form diastereomers, which are then separated on an achiral column. restek.comnih.govnih.gov |

This table outlines common strategies for the chiral separation of amphetamine-related compounds, which would be applicable to this compound.

Mass Spectrometric (MS) Detection and Identification

Mass spectrometry is a cornerstone in the analysis of this compound, offering high sensitivity and selectivity. Coupled with chromatographic separation techniques, MS provides robust platforms for the detection and identification of this compound in complex biological matrices.

GC-MS and GC-MS/MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. However, this compound, with its polar carboxyl and secondary amine groups, is not directly amenable to GC analysis. Therefore, a crucial step of derivatization is required to increase its volatility and thermal stability. This process also aids in producing unique, high molecular weight fragments that are useful for mass spectrometric identification.

Common derivatization reagents for amphetamines and related compounds include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (MTBSTFA), as well as acylating agents such as heptafluorobutyric anhydride (HFBA) and trifluoroacetic anhydride (HFAA). researchgate.netresearchgate.netthermofisher.commdma.ch The derivatization of this compound would target both the carboxylic acid and the secondary amine functionalities, leading to a derivative with improved chromatographic properties and characteristic mass spectral fragmentation patterns.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity by performing a second stage of mass analysis. In this technique, a specific precursor ion from the initial mass spectrum is selected and fragmented to produce product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and matrix interferences, allowing for more accurate quantification at lower concentrations.

Table 1: Hypothetical GC-MS/MS Parameters for Derivatized this compound

| Parameter | Value |

| Derivatizing Agent | MSTFA |

| Precursor Ion (m/z) | [M-CH3]+ of the di-TMS derivative |

| Product Ion 1 (m/z) | Fragment corresponding to the tropylium ion |

| Product Ion 2 (m/z) | Fragment from the derivatized side chain |

| Collision Energy | Optimized for maximum product ion intensity |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, typically with mass errors of less than 5 parts per million (ppm). This high mass accuracy allows for the determination of the elemental composition of an unknown compound, providing a high degree of confidence in its identification. For this compound, HRMS can distinguish it from other isobaric compounds that may be present in a complex sample, thus increasing the reliability of the identification.

Spectroscopic Approaches for Structural Confirmation (e.g., NMR, IR)

While mass spectrometry is excellent for detection and quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the definitive structural elucidation of a compound. These methods are often used to characterize synthesized reference standards of metabolites like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR would provide information on the number and types of protons and carbons, respectively, and their connectivity within the molecule. The chemical shifts, splitting patterns, and coupling constants would allow for the complete assignment of the molecular structure.

Infrared (IR) spectroscopy measures the vibration of atoms and functional groups in a molecule. The IR spectrum of this compound would show characteristic absorption bands for its functional groups, including the carboxylic acid (O-H and C=O stretching), the secondary amine (N-H stretching and bending), and the aromatic ring (C-H and C=C stretching).

Method Validation Parameters: Sensitivity, Specificity, Accuracy, and Precision

The validation of any analytical method is crucial to ensure the reliability and reproducibility of the results. For the quantification of this compound, a developed method must be validated for several key parameters:

Sensitivity: This is typically defined by the limit of detection (LOD), the lowest concentration of the analyte that can be reliably detected, and the limit of quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy.

Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as other metabolites, endogenous compounds, or potential interferents.

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control samples at different concentrations and is expressed as the percentage of recovery.

Precision: This describes the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels: intra-day (repeatability) and inter-day (intermediate precision).

Table 3: Typical Method Validation Parameters for Bioanalytical Methods

| Parameter | Acceptance Criteria |

| Sensitivity | |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |

| Specificity | No significant interfering peaks at the retention time of the analyte |

| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LOQ) |

| Precision | Relative Standard Deviation (RSD) should not exceed 15% (20% at LOQ) |

Preclinical Investigations and in Vitro/ex Vivo Studies of N Carboxyethyl Amphetamine

In Vitro Receptor Binding and Functional Assays

No studies detailing the binding profile or functional activity of N-carboxyethyl-amphetamine at various CNS receptors, such as dopamine (B1211576), serotonin (B10506), or norepinephrine (B1679862) receptors, were identified.

Neurotransmitter Uptake and Release Studies in Isolated Synaptosomes or Cellular Models

There is no available research on the effects of this compound on the uptake or release of key neurotransmitters like dopamine, norepinephrine, or serotonin in isolated nerve terminals (synaptosomes) or in cellular models expressing monoamine transporters.

Enzyme Kinetic Analysis (e.g., CYP and FMO Enzymes)

Information regarding the metabolic fate of this compound is absent from the scientific literature. No studies were found that investigated its metabolism by cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzymes, which are crucial for the biotransformation of many amphetamine-related compounds.

Cell-Based Assays for Intracellular Signaling Pathway Elucidation

No data exists on whether this compound activates or inhibits any intracellular signaling pathways that are commonly modulated by central nervous system stimulants.

Animal Model Studies for Mechanistic Exploration

Locomotor Activity Assessments

No animal studies have been published that assess the effect of this compound administration on locomotor activity in preclinical models.

Neurochemical Analysis of Brain Regions

There is no available data from neurochemical analyses, such as microdialysis, examining the impact of this compound on neurotransmitter levels in specific brain regions of animal models.

Investigations into Neuroplasticity and Neuromodulation

A thorough review of available scientific literature reveals a significant gap in the preclinical investigation of this compound's specific effects on neuroplasticity and neuromodulation. To date, no dedicated in vitro or ex vivo studies have been published that directly examine the impact of this particular chemical compound on neuronal plasticity, synaptic function, or broader neuromodulatory systems.

While extensive research has been conducted on the parent compound, amphetamine, and its various derivatives, detailing their profound influence on brain structure and function, this body of knowledge cannot be directly extrapolated to this compound. nih.govnih.govnih.govnih.gov The principles of pharmacology and medicinal chemistry dictate that even minor structural modifications to a molecule can significantly alter its biological activity. The addition of a carboxyethyl group to the amphetamine structure results in a distinct chemical entity with its own unique pharmacokinetic and pharmacodynamic properties that require independent investigation.

The synthesis of this compound has been described in the chemical literature, confirming its existence as a stable compound. prepchem.com However, this synthesis was not followed by reports of biological testing in the context of neuroscience.

In the broader context of amphetamine-related compounds, research has shown that they can induce significant neuroplastic changes. These include alterations in dendritic arborization, spine density, and synaptic protein expression. nih.govnih.gov Furthermore, amphetamines are well-known to modulate the activity of key neurotransmitter systems, including dopamine, norepinephrine, and serotonin, which are fundamental to neuroplasticity. nih.govfrontiersin.org They have also been shown to affect long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms that underlie learning and memory.

However, without specific preclinical data on this compound, any discussion of its potential effects on these processes would be purely speculative. The scientific community has not yet conducted the necessary in vitro experiments, such as electrophysiological recordings in brain slices or neuronal cell culture studies, to determine if this compound shares any of the neuroplasticity-altering properties of its parent compound or possesses a unique pharmacological profile.

Therefore, the following data tables, which would typically present detailed research findings from such studies, remain unpopulated.

Interactive Data Table: In Vitro Effects of this compound on Synaptic Plasticity

| Parameter | Brain Region | Experimental Model | Observed Effect | Reference |

| Long-Term Potentiation (LTP) | - | - | No data available | - |

| Long-Term Depression (LTD) | - | - | No data available | - |

| Synaptic Protein Expression | - | - | No data available | - |

| Dendritic Spine Density | - | - | No data available | - |

Interactive Data Table: Neuromodulatory Effects of this compound in Ex Vivo Preparations

| Neurotransmitter System | Brain Region | Measurement | Outcome | Reference |

| Dopaminergic | - | - | No data available | - |

| Noradrenergic | - | - | No data available | - |

| Serotonergic | - | - | No data available | - |

| Glutamatergic | - | - | No data available | - |

Future research is required to elucidate the neuropharmacological profile of this compound and to determine whether it has any significant activity at neuronal targets relevant to neuroplasticity and neuromodulation.

Theoretical and Computational Chemistry Approaches

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-carboxyethyl-amphetamine, docking studies would be instrumental in predicting its binding affinity and mode of interaction with various protein targets, such as monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin (B10506) transporters) and receptors.

Theoretical docking of this compound into the binding site of the dopamine (B1211576) transporter (DAT), for instance, could reveal key interactions. It is hypothesized that the carboxyl group of this compound would introduce new potential hydrogen bonding or electrostatic interactions within the binding pocket that are not present with amphetamine itself. These interactions could either enhance or diminish its binding affinity compared to the parent compound. A study on amphetamine and its derivatives with the dopamine receptor highlighted the importance of binding energies in predicting inhibitory effects nih.gov. For example, molecular docking studies of various amphetamine-related compounds with the dopamine receptor have shown binding energies ranging from -7.2 to -7.9 Kcal/mol nih.gov.

Table 1: Hypothetical Molecular Docking Results for this compound and Related Compounds with the Dopamine Transporter (DAT)

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Amphetamine | -6.5 | Asp79, Ser149, Tyr156 |

| This compound | -7.2 | Asp79, Ser149, Tyr156, Arg85 |

| Dopamine (native ligand) | -8.1 | Asp79, Ser149, Ser422 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values seen in docking studies of similar compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on density functional theory (DFT), are powerful tools for investigating the electronic properties of molecules. For this compound, these calculations could provide insights into its conformational preferences, charge distribution, and reactivity. The presence of the carboxyethyl group would significantly alter the electronic landscape compared to amphetamine.

Table 2: Theoretical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value | Significance |

| Dipole Moment | ~4.5 D | Indicates a higher polarity than amphetamine, potentially affecting solubility and membrane permeability. |

| HOMO-LUMO Gap | ~5.8 eV | Relates to the molecule's chemical reactivity and stability. |

| Mulliken Charge on Carboxyl Oxygen | -0.65 e | Highlights the potential for strong hydrogen bond acceptance. |

Note: The data in this table is theoretical and for illustrative purposes, based on typical outputs of quantum chemical calculations for similar organic molecules.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its protein target over time. An MD simulation of this compound bound to a monoamine transporter would allow for the examination of the stability of the binding pose predicted by molecular docking. It would also reveal the role of solvent molecules and the flexibility of both the ligand and the protein.

Simulations could track the conformational changes in the protein upon binding of this compound and the persistence of key intermolecular interactions. For instance, MD simulations have been used to study the binding of amphetamine and methamphetamine to single-chain variable fragments, providing insights into the stability of the complexes nih.govnih.gov. A similar approach for this compound would likely show the carboxyl group forming stable and persistent hydrogen bonds with specific residues in the binding site, potentially leading to a longer residence time compared to amphetamine.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound could be developed based on its predicted binding mode from docking and MD simulations. This model would typically include features such as a hydrophobic aromatic ring, a positively ionizable amine, and a hydrogen bond acceptor (from the carboxyl group).

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify other molecules with a similar arrangement of functional groups. This could lead to the discovery of novel analogs of this compound with potentially similar or improved pharmacological profiles. The general utility of pharmacophore modeling in drug discovery is well-established for identifying new lead compounds dovepress.com.

Future Research Trajectories and Academic Applications of N Carboxyethyl Amphetamine

Design and Synthesis of Advanced Pharmacological Probes

The synthesis of N-carboxyethyl-amphetamine serves as a foundational step for creating more complex and functionally diverse pharmacological probes. The established synthesis protocol involves the reaction of phenylacetone (B166967) with beta-alanine (B559535) in the presence of a reducing agent like sodium cyanoborohydride. This core structure can be strategically modified to develop advanced tools for research.

Future research will likely focus on using the this compound scaffold to create probes that can identify and characterize molecular targets. One promising approach is photoaffinity labeling, where a photoactivatable group is incorporated into the molecule. For instance, analogs similar to methcathinone, an intrinsically photoactivable arylketone, can be synthesized as radioactive probes to covalently label and identify both known and unknown amphetamine binding sites. The synthesis of such probes often involves coupling reactions to attach functional moieties to the amphetamine core. By developing these tools, researchers can elucidate the specific proteins and receptors that interact with this class of compounds, potentially identifying new drug targets for treating a variety of disorders.

Table 1: Synthetic Approaches for Amphetamine-Based Research Tools

| Approach | Description | Key Reagents/Techniques | Potential Application | Reference |

|---|---|---|---|---|

| Base Synthesis | Reductive amination of a ketone precursor with an amino acid. | Phenylacetone, Beta-alanine, Sodium cyanoborohydride | Creates the this compound scaffold. | |

| Coupling Reactions | Acylation of the amphetamine core with other molecules (e.g., profens, labeling agents). | Acid chlorides, T3P® (alkyl phosphonic acid anhydrides) | Creation of hybrid molecules and functionalized probes. | |

| Photoaffinity Labeling | Incorporation of a photoactivatable group and a radioactive isotope. | Arylketone analogs, Radioiodination | Covalently labeling and identifying protein binding sites. | |

| Analog Synthesis | Reductive amination of various ketones to produce novel analogs. | 1-phenyl-2-butanone, N-formylation, N-acetylation | Exploring structure-activity relationships. |

Comprehensive Elucidation of Enantiomeric Specificity in All Biological Contexts

Amphetamine and its derivatives are chiral molecules, existing as two non-superimposable mirror images known as enantiomers: (S)-amphetamine and (R)-amphetamine. These enantiomers often exhibit different pharmacological potencies and effects. Typically, the (S)-enantiomer (also known as dextroamphetamine) is the more potent central nervous system stimulant. Medically prescribed amphetamine is often enriched with the (S)-enantiomer, whereas illicitly synthesized amphetamine is commonly found as a racemic mixture (a 1:1 ratio of both enantiomers).

A critical area of future research is the complete characterization of the biological activities of each enantiomer of this compound and related derivatives. This requires robust analytical methods to separate and accurately quantify them. Techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS-MS) using a chiral column are effective for this purpose. Other methods include gas chromatography-mass spectrometry (GC-MS) following derivatization with a chiral agent. The preparation of pure enantiomers for study can be achieved through enzymatic kinetic resolution. Understanding the distinct interactions of each enantiomer with transporters, receptors, and metabolic enzymes is crucial for interpreting forensic analyses and for designing more specific therapeutic agents. It is also vital to ensure the purity of reference standards, as even supposedly "enantiopure" standards can contain contaminating traces of the other enantiomer, potentially affecting experimental results.

Table 2: Comparison of Amphetamine Enantiomers

| Feature | (S)-Amphetamine (dextroamphetamine) | (R)-Amphetamine (levoamphetamine) | Significance | Reference |

|---|---|---|---|---|

| Potency | More potent CNS stimulant. | Less potent than the (S)-enantiomer. | Differences in pharmacological effects and therapeutic use. | |

| Common Source | Predominant form in medical formulations. | Present in racemic mixtures. | Differentiating medical use from illicit use. | |

| Metabolism | May be metabolized more rapidly than the (R)-enantiomer. | May have a longer half-life in certain conditions. | Pharmacokinetic profiles can differ. | |

| Analysis | Requires chiral separation techniques for accurate quantification. | Requires chiral separation techniques for accurate quantification. | Essential for forensic and clinical toxicology. |

Detailed Mapping of Complete Metabolic Profiles in Preclinical Models

The metabolism of amphetamine-like compounds is complex and primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The specific isoform CYP2D6 is a key player in this process. Future research using preclinical models is essential to map the complete metabolic fate of this compound.

Primary metabolic pathways for amphetamines include aromatic hydroxylation (adding a hydroxyl group to the phenyl ring) to form metabolites like 4-hydroxyamphetamine, and oxidative deamination. For N-substituted amphetamines, N-dealkylation is also a significant pathway. For instance, studies on N,N-dialkylated amphetamines show that CYP2D6 can catalyze the removal of N-alkyl groups, but in some cases, does not produce ring-hydroxylated products. The metabolism can also be stereoselective, meaning one enantiomer may be metabolized at a different rate than the other.

Preclinical studies using animal models can reveal how these compounds perturb broader metabolic networks. Metabolomics approaches have shown that amphetamine exposure can disrupt energy metabolism, including the citrate (B86180) (TCA) cycle, and the metabolism of key amino acid neurotransmitters like glutamate (B1630785) and aspartate. A comprehensive mapping would involve identifying all metabolites, quantifying their formation rates, and understanding the specific enzymes involved.

Table 3: Key Metabolic Pathways and Metabolites of Amphetamine-like Compounds

| Pathway | Enzyme System | Resulting Metabolites | Research Findings | Reference |

|---|---|---|---|---|

| Aromatic Hydroxylation | CYP2D6 | 4-hydroxyamphetamine | A primary metabolic route for the amphetamine core. | |

| N-Dealkylation | CYP2D6 | N-dealkylated amphetamines (e.g., N-methylamphetamine from N,N-dialkylamphetamine) | Important for N-substituted derivatives; amphetamine itself is not formed from some N,N-didealkylated substrates. | |

| Oxidative Deamination | CYP2D6 | Phenylacetone, benzoic acid, hippuric acid | Major pathway for breaking down the amphetamine structure. | |

| Beta-Hydroxylation | Dopamine (B1211576) β-hydroxylase | Norephedrine | Converts amphetamine to a different active compound. |

Development of Innovative and High-Throughput Analytical Methodologies

The detection and quantification of this compound and its metabolites in biological samples are critical for both forensic and research purposes. While established methods like GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are reliable, there is a growing need for more innovative and high-throughput methodologies.

Future developments will focus on increasing the speed and efficiency of analysis. One such advancement is the use of automated online solid-phase extraction (SPE) coupled with LC-MS/MS. This approach minimizes manual sample handling and allows for the continuous analysis of over 70 samples within 24 hours, making it ideal for large-scale studies. Another innovative strategy involves the synthesis of novel materials to streamline sample preparation. For example, magnetic adsorbents with built-in pH regulation can drastically simplify the extraction process from complex matrices like water or urine, reducing the processing time to approximately 5 minutes per sample by eliminating external pH adjustment and post-concentration steps. Furthermore, the development of specialized chemical probes that enable colorimetric or fluorescent detection offers the potential for rapid, on-site screening. These high-throughput screening (HTS) methods are essential for efficiently analyzing large numbers of samples in toxicological screening and metabolomic studies.

Table 4: Comparison of Analytical Methodologies for Amphetamine-Type Substances

| Methodology | Principle | Throughput | Key Advantages | Reference |

|---|---|---|---|---|

| GC-MS | Gas chromatography separation followed by mass spectrometry detection, often requiring derivatization. | Low to Medium | High sensitivity and specificity; well-established. | |

| Online SPE-LC-MS/MS | Automated sample cleanup and concentration directly coupled to LC-MS/MS analysis. | High | Fully automated, reduced sample handling, increased precision. | |

| Magnetic Sorbent Extraction | Use of magnetic nanoparticles with integrated pH control for rapid extraction from liquid samples. | High | Extremely fast (~5 min), simplified workflow, no external pH adjustment needed. | |

| Visual Sensing Probes | Chemical probes that change color or fluorescence upon binding to the target analyte. | Very High | Rapid on-site detection, user-friendly, intuitive results. |

Exploration of Novel Receptor Interactions and Downstream Signaling Cascades

A significant finding has been the role of the intracellular trace amine-associated receptor 1 (TAAR1). Amphetamine acts as an agonist at TAAR1, but it must first enter the neuron via transporters like DAT to do so. Once inside, amphetamine-activated TAAR1 initiates distinct signaling pathways by coupling to different G-proteins in specific subcellular locations. Evidence shows that TAAR1 couples to Gαs to stimulate protein kinase A (PKA) signaling throughout the neuron, and simultaneously couples to Gα13 near the endoplasmic reticulum to activate RhoA, which can mediate the endocytosis of transporters.

Other potential targets include ligand-gated ion channels. Studies have demonstrated that amphetamine can directly interact with the N-methyl-D-aspartate (NMDA) receptor/channel complex, acting as a noncompetitive antagonist. Furthermore, the metabolic and cardiovascular effects of amphetamine may be partially mediated by the central melanocortin system, involving pathways regulated by the melanocortin 4 receptor (MC4R). Future research should aim to characterize the binding affinity and functional activity of this compound at these novel targets and map the intricate signaling networks that are subsequently activated.

Table 5: Novel Molecular Targets and Signaling Pathways for Amphetamine-like Compounds

| Target | Location | Downstream Signaling Cascade | Functional Outcome | Reference |

|---|---|---|---|---|

| TAAR1 (Trace Amine-Associated Receptor 1) | Intracellular | Couples to Gαs → PKA activation; Couples to Gα13 → RhoA activation. | Modulation of dopamine transporter function and neuronal signaling. | |

| NMDA Receptor | Postsynaptic membrane | Direct interaction with the receptor/channel complex. | Inhibition of NMDA receptor-mediated responses (noncompetitive antagonism). | |

| Melanocortin 4 Receptor (MC4R) System | Central Nervous System (e.g., Hypothalamus) | Increased α-melanocyte stimulating hormone (αMSH) secretion and MC4R activation. | Partial mediation of metabolic (anorexia, energy expenditure) and cardiovascular effects. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural identity of N-carboxyethyl-amphetamine in synthetic samples?

- Methodological Answer : Use a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. MS (electron ionization) provides molecular weight and fragmentation patterns, while 1H/13C NMR confirms functional groups and stereochemistry. Cross-reference data with established spectral libraries (e.g., NIST Chemistry WebBook) to validate assignments . For impurities, employ high-performance liquid chromatography (HPLC) with UV detection, as described in forensic impurity profiling studies .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., -20°C, 4°C, 25°C), humidity (40–80% RH), and light. Monitor degradation using HPLC-MS at defined intervals. Include degradation markers (e.g., oxidation byproducts) and validate methods per ICH guidelines. Batch-specific certificates of analysis from reference standards (e.g., Cayman Chemical) can serve as baselines .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Document synthetic steps meticulously, including reagent purity (≥98%), reaction times, temperatures, and purification methods (e.g., recrystallization, column chromatography). Characterize intermediates via melting point, FT-IR, and NMR. Follow IUPAC naming conventions and report yields consistently. For SAR, systematically vary substituents (e.g., alkyl chains, carboxyl groups) and compare pharmacological activity using in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound analogs?

- Methodological Answer : Conduct a systematic review using Cochrane guidelines to assess study heterogeneity. Evaluate variables such as administration routes (oral vs. intravenous), species differences (rodent vs. primate), and analytical sensitivity (LC-MS/MS vs. ELISA). Perform meta-analyses to identify confounding factors, and validate findings via in vivo/in vitro cross-comparisons .

Q. What strategies are effective for impurity profiling of this compound in illicit drug samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with derivatization to detect trace impurities (e.g., unreacted precursors, synthetic byproducts). Compare impurity ratios against reference databases (e.g., forensic case studies from the Philippines) to identify synthetic routes. For quantification, apply internal standards (e.g., deuterated analogs) and validate limits of detection (LOD) .

Q. How should enantiomeric purity be determined for this compound in pharmacological studies?

- Methodological Answer : Employ chiral chromatography with polysaccharide-based columns (e.g., Chiralpak®) and polarimetric detection. Validate enantiomer separation using racemic mixtures and pure enantiomer standards. For in vivo studies, correlate pharmacokinetic parameters (e.g., AUC, Cmax) with enantiomer ratios to assess stereoselective metabolism .

Q. What frameworks are recommended for integrating qualitative data (e.g., behavioral effects) with quantitative neurochemical analyses of this compound?

- Methodological Answer : Adopt a mixed-methods approach. Use grounded theory to code behavioral observations (e.g., locomotor activity in rodents) and link these to quantitative neurochemical data (e.g., dopamine release via microdialysis). Apply triangulation to reconcile discrepancies, ensuring consistency between abstract themes and empirical data .

Methodological Standards

- Data Reporting : Follow ICMJE guidelines for detailing chemicals (CAS numbers, purity, storage) and statistical methods (e.g., ANOVA, IC50 calculations) .

- Ethical Compliance : For human-derived data, adhere to protocols in the Investigator’s Brochure (IB), including toxicology summaries and informed consent frameworks .

- Literature Synthesis : Prioritize primary sources (e.g., peer-reviewed journals over vendor databases) and use citation tools like Zotero to manage references .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.